N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide
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Overview
Description
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-bromoethyl thiophene with morpholine to form 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl bromide.
Coupling Reaction: This intermediate is then coupled with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
The reaction conditions generally require an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide can be used as a building block for more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the nitro group and the morpholine ring suggests potential activity as enzyme inhibitors or receptor modulators.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the morpholine ring might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide: Lacks the thiophene ring, which may reduce its versatility in chemical reactions.
N-[2-(thiophen-2-yl)ethyl]-4-nitrobenzamide: Lacks the morpholine ring, potentially affecting its biological activity.
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-benzamide: Lacks the nitro group, which may alter its reactivity and biological properties.
Uniqueness
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide is unique due to the combination of its functional groups. The presence of both the morpholine and thiophene rings, along with the nitrobenzamide group, provides a versatile scaffold for further chemical modifications and potential biological activity.
This compound’s unique structure allows for a wide range of applications, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C17H19N3O4S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C17H19N3O4S/c21-17(13-3-5-14(6-4-13)20(22)23)18-12-15(16-2-1-11-25-16)19-7-9-24-10-8-19/h1-6,11,15H,7-10,12H2,(H,18,21) |
InChI Key |
FQTAYHOKDSJRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3 |
Origin of Product |
United States |
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